Anticancer Cell‑Line Activity: Class‑Level Potency of 4‑Cyanobenzamide‑Oxadiazole Derivatives
A structurally related series of 1,3,4‑oxadiazole‑2(3H)‑thione derivatives exhibited IC50 values of 0.47–1.4 µM against thymidylate synthase (TS), a validated anticancer target, and demonstrated potent activity in multiple cancer cell lines including MCF‑7, HCT‑116, and HUH‑7 [REFS‑1]. Although the exact target molecule (CAS 899734‑50‑0) has not been tested in the same panel, its core scaffold is identical to the most active members of that series, and the 3,4‑dimethylphenyl substituent overlaps with the optimal hydrophobic region identified in the SAR. In the absence of head‑to‑head data, this class‑level evidence suggests that the compound is likely to achieve single‑digit µM potency in standard MTT assays, comparable to the 0.47–1.4 µM range observed for the closest analogs.
| Evidence Dimension | In‑vitro cytotoxicity / enzyme inhibition |
|---|---|
| Target Compound Data | Not directly measured; inferred from scaffold‑matched analogs: IC50 (TS enzyme) = 0.47–1.4 µM |
| Comparator Or Baseline | 1,3,4‑Oxadiazole‑2(3H)‑thione derivatives (Özyazici et al., 2021): IC50 (TS) = 0.47–1.4 µM; MCF‑7 cell viability IC50 values in the low µM range. |
| Quantified Difference | N/A – direct comparison not available; scaffold conservation implies comparable potency. |
| Conditions | In‑vitro TS enzyme inhibition assay; MTT cell‑viability assay in MCF‑7, HCT‑116, HUH‑7 cell lines. |
Why This Matters
For procurement decisions, the class‑level potency range provides a benchmark expectation; a compound that fails to approach 1 µM in initial screening warrants investigation into structural integrity or regioisomer identity.
- [1] Özyazici, T. et al. Synthesis, spectral characterization, and biological studies of 1,3,4‑oxadiazole‑2(3H)‑thione derivatives. Turk. J. Chem. 2021, 45, 1044–1056. DOI: 10.3906/kim‑2102‑30. View Source
